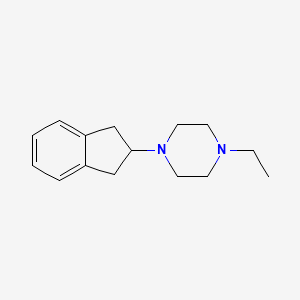![molecular formula C17H11Cl2N3O3 B4940932 (5E)-1-(3-CHLOROPHENYL)-5-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4940932.png)
(5E)-1-(3-CHLOROPHENYL)-5-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-(3-CHLOROPHENYL)-5-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a diazinane ring substituted with chlorophenyl and aminomethylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-CHLOROPHENYL)-5-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the chlorophenyl and aminomethylidene groups under controlled conditions. Common reagents used in these reactions include chlorinating agents and amines, with reaction conditions often requiring specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-1-(3-CHLOROPHENYL)-5-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
(5E)-1-(3-CHLOROPHENYL)-5-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (5E)-1-(3-CHLOROPHENYL)-5-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and influencing various biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and effects on cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Allopurinol Related Compounds: Compounds related to allopurinol, used in pharmaceutical applications.
Steviol Glycosides: Compounds responsible for the sweet taste of stevia leaves.
Uniqueness
(5E)-1-(3-CHLOROPHENYL)-5-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific structural features and the presence of both chlorophenyl and aminomethylidene groups
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-5-[(2-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3/c18-10-4-3-5-11(8-10)22-16(24)12(15(23)21-17(22)25)9-20-14-7-2-1-6-13(14)19/h1-9,24H,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBSYTPSZPCLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B4940850.png)
![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B4940866.png)
![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide](/img/structure/B4940877.png)
![1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4940878.png)
![1-cyclohexyl-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940881.png)
![3-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4940885.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B4940888.png)
![3,6-Dipropyl-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B4940896.png)
![14-Methyl-6-[(3-phenoxyphenyl)methyl]-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene](/img/structure/B4940900.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B4940903.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B4940910.png)
![methyl 4-(4-{3-[(3-chlorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4940920.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4940929.png)

